molecular formula C19H21ClN4 B11308331 2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11308331
M. Wt: 340.8 g/mol
InChI Key: UFHDZZOFEZPRPC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the heterocyclic core. For instance, one common synthetic route involves the reaction of 4-chlorobenzaldehyde with cyclopentanone and 3,5-dimethylpyrazole under acidic conditions, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold .

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to the active site of CDK2 and disrupt its function is a key aspect of its anticancer activity .

Properties

Molecular Formula

C19H21ClN4

Molecular Weight

340.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H21ClN4/c1-12-11-17(22-16-5-3-4-6-16)24-19(21-12)13(2)18(23-24)14-7-9-15(20)10-8-14/h7-11,16,22H,3-6H2,1-2H3

InChI Key

UFHDZZOFEZPRPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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